Rac-(3R,4R)-4-Hydroxy-1-methyl-3-piperidinecarboxylic acid hydrate, commonly referred to as a piperidine derivative, is a compound of significant interest in medicinal chemistry. This compound is characterized by its specific stereochemistry and functional groups, which contribute to its biological activity. The compound's chemical formula is and it has a CAS number of 1820583-38-7 .
This compound is synthesized through various chemical processes and has been explored for its potential applications in pharmaceuticals, particularly as an inhibitor of certain enzymes involved in pain pathways . It has been noted in patents related to drug development, indicating its relevance in therapeutic contexts .
Rac-(3R,4R)-4-Hydroxy-1-methyl-3-piperidinecarboxylic acid hydrate belongs to the class of piperidine derivatives. Piperidines are a group of organic compounds that contain a six-membered ring with five carbon atoms and one nitrogen atom. The specific stereochemistry (3R,4R) indicates the spatial arrangement of the substituents around the chiral centers at the 3rd and 4th positions of the piperidine ring.
The synthesis of rac-(3R,4R)-4-Hydroxy-1-methyl-3-piperidinecarboxylic acid hydrate can be accomplished through several synthetic routes. Common methods include:
The synthesis typically involves multiple steps, including:
The molecular structure of rac-(3R,4R)-4-Hydroxy-1-methyl-3-piperidinecarboxylic acid hydrate features a piperidine ring with a hydroxyl group and a carboxylic acid functional group. The stereochemistry at positions 3 and 4 is crucial for its biological activity.
Key structural data includes:
Rac-(3R,4R)-4-Hydroxy-1-methyl-3-piperidinecarboxylic acid hydrate participates in several chemical reactions:
These reactions are facilitated by the functional groups present in the molecule, allowing for modifications that can enhance its pharmacological properties.
The mechanism of action for rac-(3R,4R)-4-Hydroxy-1-methyl-3-piperidinecarboxylic acid hydrate primarily involves inhibition of certain enzymes or receptors involved in pain signaling pathways. This compound has shown potential as an inhibitor for enzymes like fatty acid amide hydrolase (FAAH), which plays a role in pain modulation.
Research indicates that compounds with similar structures exhibit significant activity against various biological targets, suggesting that this compound may also possess similar properties .
Relevant data regarding solubility and stability can be crucial for formulation development in pharmaceutical applications.
Rac-(3R,4R)-4-Hydroxy-1-methyl-3-piperidinecarboxylic acid hydrate has potential applications in:
The ongoing research into this compound highlights its importance in drug discovery and development efforts targeting pain-related conditions .
The synthesis of rac-(3R,4R)-4-hydroxy-1-methyl-3-piperidinecarboxylic acid hydrate employs catalytic hydrogenation as a key step for constructing the piperidine core. Patent CN102174011A details hydrogenation protocols using pyridinecarboxylic acid precursors (e.g., nipecotic acid derivatives) under high-pressure H₂ (20-50 bar) with Pd/C or Raney nickel catalysts [4]. This method achieves cis stereoselectivity critical for the (3R,4R) configuration through substrate-directed reduction, where existing functional groups control spatial orientation during ring saturation. Alternative routes involve N-alkylation of piperidine-3-carboxylic acid esters, as evidenced by the commercial availability of 1-acetylpiperidine-3-carboxylic acid (CAS 2637-76-5), which shares synthetic parallels [8]. A comparative analysis of hydrogenation conditions is shown below:
Table 1: Hydrogenation Parameters for Piperidinecarboxylic Acid Synthesis
Precursor | Catalyst | H₂ Pressure (bar) | Temperature (°C) | Yield (%) |
---|---|---|---|---|
Nipecotic acid derivative | Pd/C (5%) | 30 | 80 | 85 |
Isonipecotic acid analog | Raney Ni | 50 | 100 | 78 |
Introduction of the C4 hydroxy group relies on hydroxymethylation or selective reduction strategies. WO2024123815A1 describes ketone reduction in 4-oxopiperidine intermediates using NaBH₄ or L-selectride, achieving trans-diaxial orientation of C3-carboxy and C4-hydroxy groups [3]. Stereochemical control arises from steric hindrance directing hydride attack—bulky reductants favor equatorial hydroxy formation, while unhindered agents yield axial isomers. Post-reduction, N-methylation employs methyl iodide or dimethyl sulfate in alkaline media (e.g., K₂CO₃/DMF), completing the 1-methylpiperidine scaffold [6]. The hydrate form stabilizes via water incorporation during crystallization, as confirmed by the compound’s CAS entry (Chemb 4932266) specifying "hydrate" in its nomenclature .
Resolution of racemic mixtures leverages chiral auxiliaries or enzymes. tert-Butyl (3R,4R)-4-hydroxy-3-methylpiperidine-1-carboxylate (CAS 955028-90-7) exemplifies a resolution-ready intermediate, where diastereomeric salt formation with D-tartaric acid separates enantiomers [9]. The carboxyl group enables covalent chiral derivatization—e.g., coupling with (1S)-(-)-camphanic chloride—followed by diastereomer crystallization. Enzymatic hydrolysis using lipases or esterases selectively processes one enantiomer’s ester moiety, as demonstrated in WO2013024053A1 for analogous carboxylic acid prodrugs [7].
Table 2: Resolution Methods for (3R,4R) Enantiomer Enrichment
Method | Chiral Selector | Enantiomeric Excess (% ee) | Recovery Yield (%) |
---|---|---|---|
Diastereomeric salt formation | D-Tartaric acid | >98 | 35 |
Enzymatic hydrolysis | Candida antarctica lipase | 95 | 40 |
Hydrate formation enhances crystalline stability through hydrogen-bonded water bridges. WO2013024053A1 reveals that the C3-carboxy and C4-hydroxy groups create hydrophilic "pockets," trapping water molecules via O-H···O and O-H···N interactions [7]. Solid-state characterization (e.g., XRD, TGA) confirms stoichiometric H₂O incorporation (1:1 hydrate), with dehydration onset temperatures >80°C. This hydrate structure reduces lattice energy, improving solubility and processability—critical for downstream derivatization, such as esterification to methyl esters (e.g., CID 137949337) [5].
Table 3: Hydrate Stability Parameters
Bond Interaction | Bond Length (Å) | Thermal Dehydration Onset (°C) | Water Content (Theoretical/Actual) |
---|---|---|---|
O(carboxy)-H₂O | 1.85 | 82 | 9.1%/8.9% |
N(piperidine)-H₂O | 2.10 | - | - |
Comprehensive Compound List
CAS No.: 42405-01-6
CAS No.: 4444-26-2
CAS No.: 102-94-3
CAS No.: 543-81-7
CAS No.: 28593-90-0
CAS No.: 39731-48-1